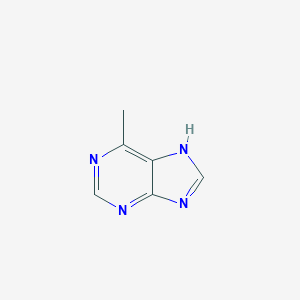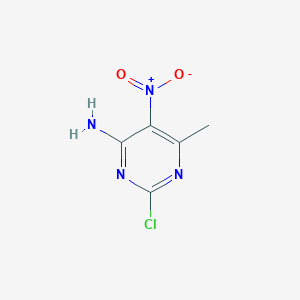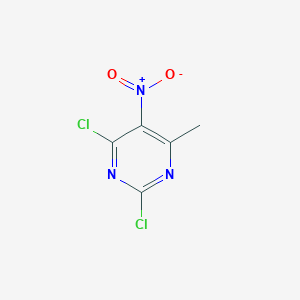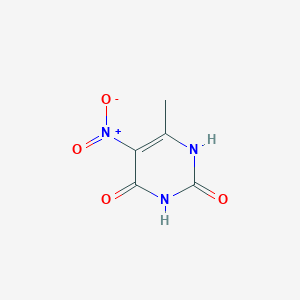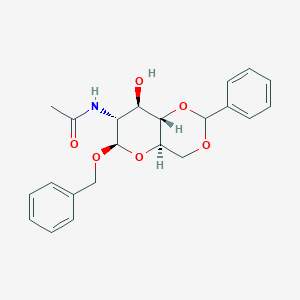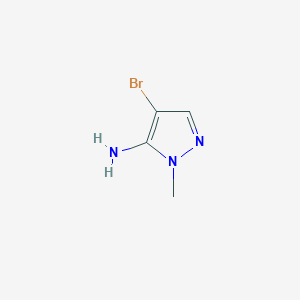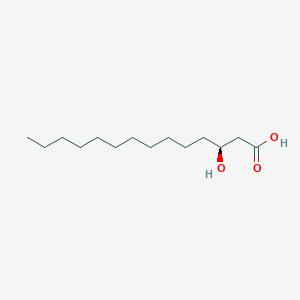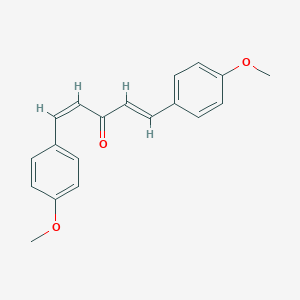
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” has been explored in studies aiming to evaluate biological activities. For instance, aminomethyl derivatives designed as new cytotoxins were synthesized and demonstrated cytotoxic activities against various carcinoma cells, highlighting the potential for tumor-selective applications (Ö. Yerdelen et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallographic studies, revealing details such as different molecular conformations and interactions. For example, the crystal structure of a derivative showed a three-dimensional network through various intermolecular interactions, providing insights into its stability and reactivity (Nabeel Arif Tawfeeq et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” and its derivatives include cyclocondensation and cycloaromatization, leading to the formation of various heterocycles. These reactions demonstrate the compound's versatility as a synthon for creating complex molecular structures with potential for further chemical modifications (P. K. Mahata et al., 2003).
Physical Properties Analysis
Studies on derivatives have also focused on their physical properties, such as fluorescence and mesomorphic behavior. These properties are crucial for applications in materials science, where the photophysical behavior and phase characteristics can be exploited in various technologies (M. K. Paul et al., 2014).
Chemical Properties Analysis
The chemical properties of “(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one” derivatives have been explored through studies on their reactivity, including photocrosslinking and polymerization. These investigations reveal the compound's potential as a building block for developing new materials with tailored properties for specific applications (A. Arun & B. S. Reddy, 2004).
Wissenschaftliche Forschungsanwendungen
Medicinal Applications :
- This compound has been identified to induce cell death and differentiation in human leukemia U937 cells, suggesting potential use in leukemia treatment (Valente et al., 2012).
- Aminomethyl derivatives of this compound show low cytotoxic activities against various neoplasms and carcinoma cells, indicating potential for cancer treatment research (Ö. Yerdelen et al., 2015).
- Studies have shown that it possesses fungicidal and antitumor activities, making it a promising lead compound for drug design (Z. Li, 2009).
- Its analogs have been studied for controlled drug release systems and tissue engineering (G.A. Alcántara Blanco et al., 2020).
- Dibenzalacetone derivatives of this compound exhibit cytotoxicity against cancer cells, showing potential in cancer chemotherapy (M. Oliveira et al., 2020).
Materials Science and Photophysical Applications :
- It has been identified as a structurally diverse compound with different molecular configurations, relevant for material sciences (Nabeel Arif Tawfeeq et al., 2019).
- The compound and its derivatives possess fluorescence properties, making them promising fluorescent probes (P. Ruanwas et al., 2015).
- Certain derivatives are fluorescent and mesogenic, with nematic phase induction observed in two H-bonded complexes (M. K. Paul et al., 2014).
- Bioreduction by baker's yeast in a biphasic system was shown to be effective with this compound, highlighting its application in biochemical processes (C. A. Schaefer et al., 2013).
Other Research Applications :
- The compound's derivatives, such as bis-chalcone, have been studied for their nonlinear optical properties, comparable to certain dyes (S. Shettigar et al., 2006).
- It has been used in the synthesis of substituted phenols, showcasing its utility in organic synthesis (T. Chan & P. Brownbridge, 1981).
- Its derivatives have been studied for their pharmacokinetics, biodistribution, and potential in cancer therapy (C. Valduga et al., 2010).
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown promising antibacterial and antiviral activities
Mode of Action
It’s known that similar compounds interact with their targets leading to antibacterial and antiviral effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that similar compounds have shown to affect various biochemical pathways leading to antibacterial and antiviral activities . More research is needed to elucidate the exact pathways affected by this compound and their downstream effects.
Result of Action
Similar compounds have shown promising antibacterial and antiviral activities . The specific molecular and cellular effects of this compound’s action need further investigation.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZVKDXPBWBUKY-LQIBPGRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347720 | |
| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
CAS RN |
37951-12-5, 2051-07-2 | |
| Record name | Bis(4-methoxybenzylidene)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)
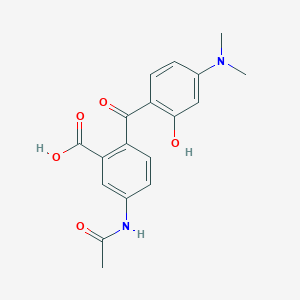
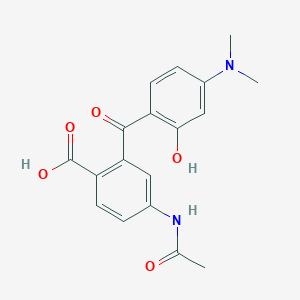
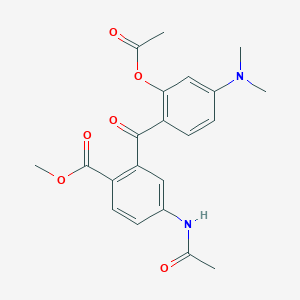
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
